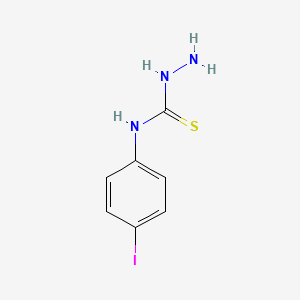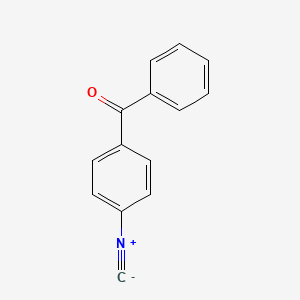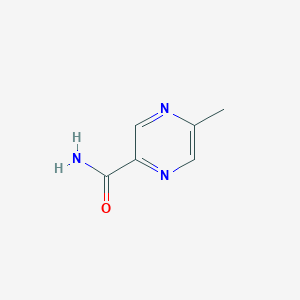
5-Methylpyrazine-2-carboxamide
Overview
Description
5-Methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O . It is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group .
Synthesis Analysis
The title compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine . The synthesis process involves adding Methyl 5-methyl-2-pyrazinecarboxylate (80.0 g, 0.657 mole) to 600 ml of methanol in a 1 litre round-bottomed flask .Molecular Structure Analysis
The molecular structure of this compound is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group . In the crystal, molecules are linked via pairs of N—H…O hydrogen bonds forming inversion dimers with an R2 2(8) ring motif .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that the compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 137.14 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Biocatalytic Production
5-Methylpyrazine-2-carboxamide, an important pharmaceutical intermediate, has seen progress in its synthesis methodologies. The most common approach is chemical synthesis, though electrochemical and microbial synthesis methods have also been explored (Bai Jin-quan, 2013). Additionally, biocatalytic production of 5-Methylpyrazine-2-carboxylic acid, a derivative, from 2,5-dimethylpyrazine has been optimized in Escherichia coli, demonstrating environmental and commercial viability for pharmaceutical applications (Liuyan Gu et al., 2020).
Anti-Infective Properties
Studies on derivatives of this compound have shown significant anti-infective properties. For instance, various N-phenylpyrazine-2-carboxamides, related to this compound, exhibited notable in vitro activity against Mycobacterium tuberculosis (J. Zítko et al., 2015). Another set of derivatives demonstrated anti-mycobacterial activity without cytotoxic effects in HepG2 models, indicating their potential for treating infections without harming human cells (J. Zítko et al., 2013).
Pharmacological Studies and Metabolism
This compound derivatives have been studied for their pharmacological effects and metabolism. For example, the partial glucokinase activator PF-04937319, a derivative, undergoes biotransformation in humans, creating metabolites that have been studied for their pharmacological activities and safety profiles (H. Kamimura et al., 2017); (Raman K. Sharma et al., 2014). This research is crucial for understanding the drug's metabolism and ensuring its safe use in medical treatments.
Anti-Depressant and Receptor Antagonist Properties
Compounds structurally related to this compound have been evaluated for their potential as anti-depressants and receptor antagonists. A study on 3-ethoxyquinoxalin-2-carboxamides, which shares a similar core structure, demonstrated their effectiveness as 5-HT3 receptor antagonists, a critical target in anti-depressant drug development (R. Mahesh et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine . The latter compound has been used to synthesize 5,50-dimethyl-2,20-bipyrazine derivatives as bidentate ligands to coordinate to transition metals .
Mode of Action
The molecular structure of the compound is nearly planar, with a dihedral angle of 214 (11) between the pyrazine ring and the mean plane of the carboxamide group . This planar structure may influence its interaction with its targets.
Biochemical Pathways
Given its role as an intermediate in the synthesis of 2-bromo-5-methylpyrazine, it may be involved in the biochemical pathways related to the function of this compound .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Its role as an intermediate in the synthesis of 2-bromo-5-methylpyrazine suggests that it may contribute to the effects of this compound .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
5-Methylpyrazine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an intermediate in the preparation of 2-bromo-5-methylpyrazine, which is further utilized to synthesize bidentate ligands for coordination to transition metals . The compound forms hydrogen bonds, creating inversion dimers and ring motifs, which are crucial for its biochemical interactions .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and interact with other molecules can lead to changes in cellular functions. For example, its interaction with proteins and enzymes can alter their activity, impacting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms hydrogen bonds with other molecules, creating stable structures that influence biochemical reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, the compound’s ability to form inversion dimers and ring motifs plays a crucial role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it forms stable hydrogen bonds, which can influence its long-term effects on cellular function. The compound’s ability to maintain its structure over time is crucial for its effectiveness in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical changes. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of 2,5-Dimethylpyrazine, a compound important in pharmaceutical and food industries . Understanding the metabolic pathways involving this compound is crucial for its application in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s effectiveness in reaching its target sites and exerting its biochemical effects .
Properties
IUPAC Name |
5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBQCUZBVHFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374999 | |
| Record name | 5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-57-3 | |
| Record name | 5-Methyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5521-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






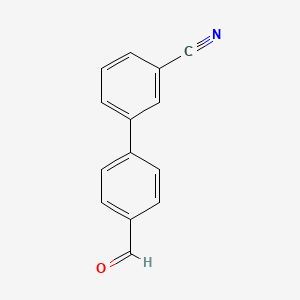
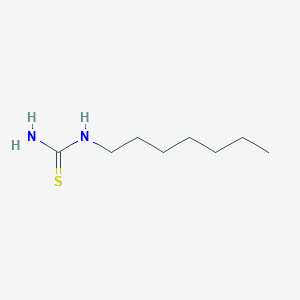


![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)
